molecular formula C14H12N6 B2413409 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole CAS No. 50339-35-0

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2413409
CAS No.: 50339-35-0
M. Wt: 264.292
InChI Key: QLXHLJVEFKKBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its unique chemical properties and versatility in various applications. Benzotriazole derivatives are widely used in organic synthesis due to their stability and ability to act as leaving groups, electron-donating or electron-withdrawing groups, and radical precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with an appropriate alkylating agent. One common method is the alkylation of benzotriazole with 1-bromoethylbenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The scalability and cost-effectiveness of the synthesis make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moiety can stabilize radicals and anions, making it effective in catalytic and inhibitory processes. The compound can also form coordination complexes with metal ions, enhancing its utility in industrial applications .

Comparison with Similar Compounds

Uniqueness: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .

Biological Activity

1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole (C14H12N6) is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C14H12N6, with a molar mass of 264.29 g/mol. It has a density of approximately 1.44 g/cm³ and exhibits significant structural complexity due to the presence of multiple nitrogen-containing heterocycles.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from benzotriazole have shown moderate antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. In particular, certain derivatives demonstrated effective inhibition of bacterial growth due to the presence of bulky hydrophobic groups .
  • Antifungal Activity : The introduction of electron-withdrawing groups on the benzotriazole ring has enhanced antifungal activity against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .

Antiviral Activity

The antiviral potential of benzotriazole derivatives has been extensively studied:

  • Selective Activity Against Viruses : Certain compounds have shown selective activity against coxsackievirus B5 (CVB5) with effective concentrations (EC50) ranging from 6 to 52 µM. Notably, non-substituted benzotriazole exhibited selective activity against bovine viral diarrhea virus (BVDV) with an EC50 of 3 µM .

Anticancer Activity

The anticancer properties of benzotriazole derivatives are promising:

  • Cytotoxic Effects : Studies have demonstrated that specific benzotriazole compounds can significantly inhibit cell viability in cancer cell lines such as HeLa cells. For example, one compound achieved complete inhibition at a concentration of 100 µM .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Study Findings
Pagani et al. (1965)Identified antiviral properties in related benzotriazole compounds .
MDPI Study (2023)Evaluated antiviral activity against CVB5; certain derivatives showed EC50 values as low as 6 µM .
PMC Overview (2014)Summarized the antimicrobial effects; highlighted compounds with strong antibacterial and antifungal activity .

Properties

IUPAC Name

1-[1-(benzotriazol-1-yl)ethyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c1-10(19-13-8-4-2-6-11(13)15-17-19)20-14-9-5-3-7-12(14)16-18-20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXHLJVEFKKBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.